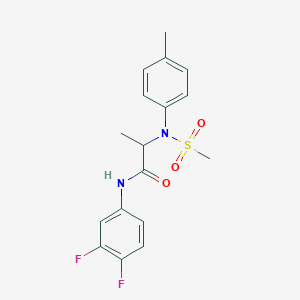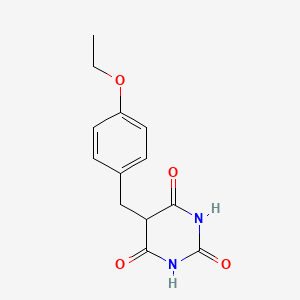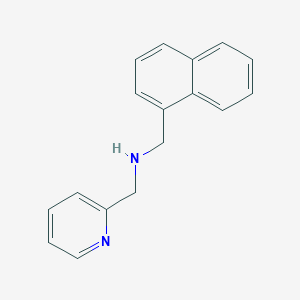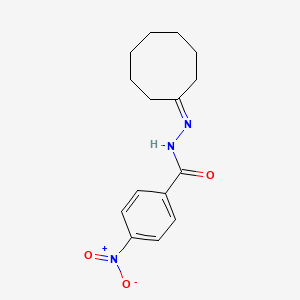
N-(3,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound characterized by the presence of difluorophenyl, methylphenyl, and methylsulfonyl groups attached to an alaninamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. One common route includes the following steps:
Diazotization: The process begins with the diazotization of 3,4-difluoroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl acetoacetate to form an intermediate compound.
Hydrazine Hydrate Treatment: The intermediate is treated with hydrazine hydrate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antiproliferative agent.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties.
Biological Studies: It is studied for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-difluorophenyl)-3-(4-methylphenyl)acrylamide
- N-(3,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide
Uniqueness
N-(3,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the methylsulfonyl group contributes to its solubility and bioavailability.
Propiedades
Fórmula molecular |
C17H18F2N2O3S |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
N-(3,4-difluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C17H18F2N2O3S/c1-11-4-7-14(8-5-11)21(25(3,23)24)12(2)17(22)20-13-6-9-15(18)16(19)10-13/h4-10,12H,1-3H3,(H,20,22) |
Clave InChI |
HXKIAAPBPJDFTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide](/img/structure/B12486733.png)


![5,7-Diethyl-2-(furan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B12486750.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12486754.png)
![Propyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12486762.png)
![methyl N-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]phenylalaninate](/img/structure/B12486775.png)
![1-(2-Chlorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12486787.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12486798.png)
![7-Amino-5-(2-bromophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12486801.png)
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B12486804.png)
![N,N-diethyl-4-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzamide](/img/structure/B12486809.png)

